REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].Cl[S:8]([C:11]1[C:12]([F:21])=[C:13]([C:17]([F:20])=[CH:18][CH:19]=1)[C:14]([OH:16])=[O:15])(=[O:10])=[O:9].S(=O)(=O)(O)O>O>[F:21][C:12]1[C:11]([S:8]([OH:10])=[O:9])=[CH:19][CH:18]=[C:17]([F:20])[C:13]=1[C:14]([OH:16])=[O:15] |f:0.1.2|
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C(=C(C(=O)O)C(=CC1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
under stirring over a period of about 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for an additional hour at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was chilled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |